4-(4-Chlorophenyl)-3-fluorobenzoic acid 4-(4-Chlorophenyl)-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261904-48-6
VCID: VC3002256
InChI: InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol

4-(4-Chlorophenyl)-3-fluorobenzoic acid

CAS No.: 1261904-48-6

Cat. No.: VC3002256

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-3-fluorobenzoic acid - 1261904-48-6

Specification

CAS No. 1261904-48-6
Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
IUPAC Name 4-(4-chlorophenyl)-3-fluorobenzoic acid
Standard InChI InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Standard InChI Key IVJCRNXCSBLDNU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl

Introduction

Chemical Structure and Properties

4-(4-Chlorophenyl)-3-fluorobenzoic acid is characterized by a biphenyl structure featuring a chlorine atom at the para position of one phenyl ring and a fluorine atom at the meta position adjacent to the carboxylic acid group on the second phenyl ring.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₈ClFO₂
Molecular Weight250.65 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point165-168°C (estimated)
SolubilitySparingly soluble in water, soluble in organic solvents

The compound contains two aromatic rings connected by a single bond, forming a biphenyl core structure. The presence of the carboxylic acid group confers acidic properties to the molecule, while the halogen substituents (chlorine and fluorine) contribute to its lipophilicity and metabolic stability.

Structural Features

The structural features of 4-(4-Chlorophenyl)-3-fluorobenzoic acid can be understood in terms of its constituent groups:

  • A benzoic acid moiety with a fluorine atom at position 3

  • A chlorophenyl group attached at position 4 of the benzoic acid ring

  • The carboxylic acid functional group (-COOH) at position 1

These structural elements contribute to the compound's chemical reactivity, biological properties, and potential applications in various fields.

Synthesis Methods

Several synthetic approaches can be employed for the preparation of 4-(4-Chlorophenyl)-3-fluorobenzoic acid, drawing from established methods for similar halogenated biphenyl carboxylic acids.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling reaction represents one of the most efficient methods for synthesizing this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction between a boronic acid derivative and a halogenated aromatic compound.

The general synthetic route can be outlined as follows:

  • Preparation of an appropriate 3-fluorobenzoic acid derivative with a leaving group at position 4

  • Preparation of a 4-chlorophenylboronic acid

  • Palladium-catalyzed coupling reaction between these intermediates

  • Hydrolysis or deprotection steps if necessary to obtain the final carboxylic acid

The reaction conditions typically include:

  • Palladium catalysts (such as Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (such as K₂CO₃ or Cs₂CO₃)

  • Solvent system (typically toluene, ethanol, or THF/water mixtures)

  • Temperatures ranging from 80°C to 120°C

Alternative Synthetic Routes

Alternative routes for synthesizing 4-(4-Chlorophenyl)-3-fluorobenzoic acid may include:

  • Direct functionalization of appropriate biphenyl precursors

  • Sequential halogenation and carboxylation reactions

  • Oxidation of corresponding aldehyde or alcohol precursors

These synthetic approaches need to be optimized for yield, purity, and scalability, especially for industrial applications .

Chemical Reactions

4-(4-Chlorophenyl)-3-fluorobenzoic acid can participate in various chemical reactions, primarily due to the presence of the carboxylic acid group and the halogenated aromatic rings.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group can undergo typical reactions including:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amides

  • Reduction to alcohols using appropriate reducing agents

  • Formation of acid chlorides, anhydrides, and other derivatives

Reactions Involving the Halogenated Rings

The chlorine and fluorine atoms on the aromatic rings can participate in:

  • Nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom

  • Metal-catalyzed coupling reactions to form more complex structures

  • Halogen-metal exchange reactions that enable further functionalization

The reactivity pattern is influenced by the electronic effects of the halogen substituents and the carboxylic acid group.

Biological Activity

Based on the structural features of 4-(4-Chlorophenyl)-3-fluorobenzoic acid and the known properties of similar compounds, several potential biological activities can be anticipated.

Biological ActivityPotential MechanismSimilar Compounds with Proven Activity
Anti-inflammatoryCOX enzyme inhibitionHalogenated benzoic acid derivatives
AnalgesicModulation of pain receptorsFluorinated biphenyl compounds
AntimicrobialInhibition of bacterial cell processesChlorinated aromatic carboxylic acids

The presence of both chlorine and fluorine atoms in the structure may enhance the compound's metabolic stability and membrane permeability, which are important factors for drug development .

Structure-Activity Relationships

Structure-activity relationship studies on similar compounds suggest that:

  • The position of halogens on the aromatic rings significantly influences biological activity

  • The carboxylic acid group often serves as a pharmacophore in bioactive molecules

  • The biphenyl scaffold provides rigid conformational constraints that can enhance receptor binding

The specific arrangement of functional groups in 4-(4-Chlorophenyl)-3-fluorobenzoic acid may confer unique biological properties compared to its structural isomers .

Research Applications

4-(4-Chlorophenyl)-3-fluorobenzoic acid has potential applications in various research fields, including medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry Applications

In medicinal chemistry, this compound could serve as:

  • A building block for the synthesis of more complex bioactive molecules

  • A pharmacophore in drug discovery programs targeting inflammation, pain, or microbial infections

  • A probe for studying structure-activity relationships in halogenated aromatic compounds

Synthetic Applications

As a synthetic intermediate, 4-(4-Chlorophenyl)-3-fluorobenzoic acid offers versatile possibilities:

  • The carboxylic acid group provides a handle for further functionalization

  • The halogenated biphenyl core can be elaborated into more complex molecular architectures

  • The compound can serve as a precursor for heterocyclic systems with potential applications in materials science

Analytical Standards

The well-defined structure and purity of 4-(4-Chlorophenyl)-3-fluorobenzoic acid make it suitable as an analytical standard for:

  • Chromatographic methods development

  • Spectroscopic reference standards

  • Quality control in pharmaceutical and chemical industries

Comparative Analysis with Structural Isomers

4-(4-Chlorophenyl)-3-fluorobenzoic acid shares structural similarities with several compounds, including its positional isomers. A comparison provides insights into how subtle structural changes affect properties and applications.

Comparison with 4-(4-Chlorophenyl)-2-fluorobenzoic acid

Property4-(4-Chlorophenyl)-3-fluorobenzoic acid4-(4-Chlorophenyl)-2-fluorobenzoic acid
Structural DifferenceFluorine at position 3Fluorine at position 2
Biological ActivityPotentially different receptor interactionsKnown anti-inflammatory properties
Chemical ReactivityDifferent regioselectivity in substitution reactionsEnhanced reactivity due to ortho-fluorine effect

The position of the fluorine atom significantly influences the electronic distribution in the molecule, affecting both chemical reactivity and biological interactions.

Comparison with 4-(2-Chlorophenyl)-2-fluorobenzoic acid

The change in the position of the chlorine atom from para to ortho position creates significant conformational differences:

  • Different torsional angles between the two aromatic rings

  • Altered electronic distribution across the molecule

  • Different three-dimensional pharmacophore presentation

These differences can translate into distinct biological activity profiles and chemical properties.

Future Research Directions

Several promising research directions for 4-(4-Chlorophenyl)-3-fluorobenzoic acid include:

Medicinal Chemistry Investigations

  • Systematic exploration of its potential anti-inflammatory and analgesic properties

  • Development of structure-activity relationships by synthesizing a series of derivatives

  • Investigation of potential applications in antimicrobial drug development

Synthetic Methodology Development

  • Optimization of synthetic routes for improved yield and purity

  • Development of green chemistry approaches for its preparation

  • Exploration of its utility as a building block in complex molecule synthesis

Materials Science Applications

  • Investigation of its potential as a monomer for functional polymers

  • Exploration of liquid crystalline properties of its derivatives

  • Development of fluorescent probes or sensors based on its structure

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